1H-Purine-2,6-dione, 1,7-diethyl-2,3,6,7-tetrahydro-3-methyl-
Description
1H-Purine-2,6-dione, 1,7-diethyl-2,3,6,7-tetrahydro-3-methyl- is a modified purine derivative characterized by ethyl groups at positions 1 and 7, a methyl group at position 3, and partial saturation of the purine ring (tetrahydro at positions 2, 3, 6, and 7). The ethyl substituents enhance lipophilicity, which may influence pharmacokinetic properties such as membrane permeability and metabolic stability.
Properties
CAS No. |
54889-96-2 |
|---|---|
Molecular Formula |
C10H14N4O2 |
Molecular Weight |
222.24 g/mol |
IUPAC Name |
1,7-diethyl-3-methylpurine-2,6-dione |
InChI |
InChI=1S/C10H14N4O2/c1-4-13-6-11-8-7(13)9(15)14(5-2)10(16)12(8)3/h6H,4-5H2,1-3H3 |
InChI Key |
PUHCQHGITXYVPE-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C=NC2=C1C(=O)N(C(=O)N2C)CC |
Origin of Product |
United States |
Preparation Methods
Overview
The preparation of purine derivatives like 1H-Purine-2,6-dione, 1,7-diethyl-2,3,6,7-tetrahydro-3-methyl- typically involves multi-step synthetic routes including alkylation, reduction, and purification steps. While specific literature directly detailing this exact compound's synthesis is limited, closely related purine derivatives and analogues provide a framework for understanding its preparation.
General Synthetic Approach
The synthesis generally follows these stages:
- Starting Material Selection: Purine or xanthine derivatives are used as core scaffolds.
- Alkylation: Introduction of ethyl groups at N-1 and N-7 positions via alkylation reactions.
- Methylation: Methyl group introduction at position 3 by selective methylation.
- Reduction/Hydrogenation: Partial saturation of the purine ring at positions 2,3,6,7 to generate tetrahydro derivatives.
- Purification: Crystallization or chromatographic techniques to isolate the pure compound.
Detailed Preparation Process (Inferred from Related Purine Derivatives)
A representative preparation method, adapted from analogous purine synthesis patents and research, is outlined below:
| Step | Reagents & Conditions | Description |
|---|---|---|
| 1. Alkylation | React purine-2,6-dione with ethyl halides (e.g., ethyl bromide) in presence of base (e.g., potassium carbonate) | Introduces ethyl groups at N-1 and N-7 |
| 2. Methylation | Use methyl iodide or methyl sulfate under controlled conditions | Methylates position 3 selectively |
| 3. Partial Reduction | Catalytic hydrogenation using Pd/C or Raney Nickel under mild pressure | Converts purine to tetrahydro derivative at positions 2,3,6,7 |
| 4. Purification | Recrystallization from suitable solvents (ethanol, methanol) | Obtains high purity compound |
Example from Patent Literature on Related Purine Derivatives
A patent (WO2015107533A1) describes an improved process for preparing a structurally related purine derivative, emphasizing:
- Use of suitable catalysts to increase reaction rate and yield.
- Reaction temperatures between 85-125°C.
- Solvent systems including esters (e.g., n-butyl acetate) and dipolar aprotic solvents.
- Isolation through acid-base extraction and crystallization with D-tartaric acid to obtain tartrate salts of high purity.
- Use of bases such as sodium hydroxide or potassium carbonate and solvents like toluene, methylene chloride, and methanol for extraction and purification.
Though this patent focuses on a more complex purine derivative, the principles of catalyst choice, solvent selection, and purification strategies are applicable to the preparation of 1H-Purine-2,6-dione, 1,7-diethyl-2,3,6,7-tetrahydro-3-methyl-.
Analytical Data and Research Findings
While direct analytical data for this exact compound is sparse in open literature, related purine derivatives have been characterized by:
- Nuclear Magnetic Resonance (NMR): Confirming substitution patterns and saturation of the purine ring.
- Mass Spectrometry (MS): Molecular ion peaks consistent with molecular weight 222.24 g/mol.
- Infrared Spectroscopy (IR): Characteristic carbonyl stretches of the dione moiety.
- High-Performance Liquid Chromatography (HPLC): Used for purity assessment, typically achieving >95% purity after purification.
Summary Table: Preparation Parameters and Outcomes
| Parameter | Typical Conditions/Values | Notes |
|---|---|---|
| Alkylation base | Potassium carbonate, Sodium hydroxide | Facilitates ethyl group substitution |
| Alkylation solvent | Acetone, Acetonitrile, n-Butyl acetate | Ester solvents preferred for solubility |
| Reaction temperature | 85–125°C | Optimized for reaction rate and yield |
| Catalyst | Potassium iodide (KI), Pd/C (for reduction) | Enhances reaction efficiency |
| Purification solvent | Methanol, Toluene, Methylene dichloride | For extraction and recrystallization |
| Yield | Approx. 40–50% (varies by method) | Improved methods aim for higher yields |
| Purity | >95% after recrystallization | Verified by HPLC and NMR |
Chemical Reactions Analysis
1,7-Diethyl-2,3,6,7-tetrahydro-3-methyl-1H-purine-2,6-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding purine N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, which can reduce the carbonyl groups to hydroxyl groups.
Common reagents and conditions used in these reactions include organic solvents like ethanol, methanol, and acetonitrile, as well as catalysts like palladium on carbon for hydrogenation reactions. Major products formed from these reactions include various substituted purines and their derivatives .
Scientific Research Applications
1,7-Diethyl-2,3,6,7-tetrahydro-3-methyl-1H-purine-2,6-dione has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex purine derivatives, which are valuable in medicinal chemistry and drug development.
Biology: The compound is studied for its potential effects on cellular processes, particularly those involving purinergic signaling pathways.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for conditions such as neurodegenerative diseases and certain types of cancer.
Industry: It is used in the development of specialty chemicals and materials, including polymers and catalysts.
Mechanism of Action
The mechanism of action of 1,7-Diethyl-2,3,6,7-tetrahydro-3-methyl-1H-purine-2,6-dione involves its interaction with various molecular targets and pathways. It is known to act as an adenosine receptor antagonist, similar to caffeine. By blocking adenosine receptors, it can inhibit the effects of adenosine, leading to increased neuronal activity and alertness. Additionally, it may influence other signaling pathways, such as those involving cyclic AMP (cAMP) and protein kinase A (PKA), which play roles in cellular metabolism and gene expression .
Comparison with Similar Compounds
3-Methyllumazine-6,7-diamine (C₇H₁₀N₆O₂)
- Structure: A pteridine derivative with a methyl group at position 3 and amino groups at positions 6 and 7 .
- Key Differences: The lumazine scaffold replaces the purine ring, introducing a pyrazine-pyrimidine fusion. Amino groups at positions 6 and 7 enhance hydrogen-bonding capacity, increasing solubility in polar solvents compared to the target compound’s ethyl groups.
- Synthesis: Yield of 63% via condensation of 3-methyluracil-5,6-diaminemonohydrochloride with glyoxal .
- Physical Properties : Melting point >320°C, indicative of high crystallinity due to aromaticity and hydrogen-bonding networks .
Theophylline-Ethylenediamine Complex (C₁₆H₂₄N₁₀O₄)
- Structure : A 2:1 complex of 1,3-dimethylxanthine (theophylline) with ethylenediamine .
- Key Differences :
- The ethylenediamine moiety increases water solubility, a contrast to the target compound’s lipophilic diethyl groups.
- Fully aromatic purine core vs. tetrahydro saturation in the target compound, affecting electronic properties and metabolic pathways.
- Molecular Weight : 420.43 (anhydrous), lighter than the target compound (estimated higher due to ethyl groups) .
3-Benzyl-1,7-dimethylxanthine (C₁₄H₁₄N₄O₂)
- Structure : Xanthine derivative with benzyl (position 3) and methyl (positions 1 and 7) substituents .
- Key Differences: Bulkier benzyl group at position 3 may enhance receptor binding affinity (e.g., adenosine receptors) compared to the target’s smaller methyl group. Fully aromatic system lacks the tetrahydro modification, influencing redox stability and aromatic stacking interactions .
Comparative Data Table
Key Research Findings
- Solubility Trends: Ethyl and benzyl substituents increase lipophilicity, reducing aqueous solubility compared to amino- or amine-complexed derivatives (e.g., theophylline-ethylenediamine) .
- Thermal Stability : Fully aromatic systems (e.g., 3-Methyllumazine) exhibit higher melting points due to crystallinity, while tetrahydro modifications likely lower thermal stability .
- Synthetic Accessibility : Condensation reactions (as in 3-Methyllumazine synthesis) may be applicable to the target compound, though yields could vary due to steric effects from ethyl groups .
Biological Activity
1H-Purine-2,6-dione, 1,7-diethyl-2,3,6,7-tetrahydro-3-methyl- is a compound belonging to the purine family, which has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound based on available literature and research findings.
- Molecular Formula : C11H14N4O2
- Molecular Weight : 234.25 g/mol
- CAS Number : Not specifically listed in the search results but can be derived from its structure.
The biological activity of 1H-Purine-2,6-dione derivatives often revolves around their interaction with adenosine receptors. These compounds can act as agonists or antagonists at various adenosine receptor subtypes (A1, A2A, A2B, and A3), influencing numerous physiological processes such as inflammation, cancer progression, and neuroprotection.
Antitumor Effects
Recent studies have indicated that purine derivatives exhibit significant antiproliferative activity against various cancer cell lines. For example:
- Case Study : A series of purine derivatives were evaluated for their cytotoxic effects on human cancer cell lines. The compounds demonstrated IC50 values ranging from 0.17 to 2.69 µM against chronic lymphocytic leukemia (CLL) cells, indicating potent antiproliferative properties .
Anti-inflammatory Activity
Compounds similar to 1H-Purine-2,6-dione have shown promise in modulating inflammatory responses. They can inhibit pro-inflammatory cytokines and pathways involved in chronic inflammation.
Neuroprotective Effects
Some purine derivatives are being researched for their neuroprotective properties. They may help in conditions like Alzheimer's disease by modulating adenosine receptors that are crucial for neuronal survival and function.
Table 1: Biological Activity Summary of Purine Derivatives
| Compound Name | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Compound A | CLL HG-3 | 0.17 | Induces apoptosis via ROS flux |
| Compound B | CLL PGA-1 | 0.35 | Modulates inflammatory cytokines |
| Compound C | Neuroblastoma | 0.25 | Inhibits neuronal apoptosis |
Structure-Activity Relationship (SAR)
The biological activity of purine derivatives is highly dependent on their structural features. Modifications at specific positions on the purine ring can enhance receptor affinity and selectivity:
- Position 1 and 7 Substituents : Alkyl groups at these positions often increase lipophilicity and binding affinity to adenosine receptors.
Table 2: SAR Insights for Purine Derivatives
| Position Modified | Substituent Type | Effect on Activity |
|---|---|---|
| 1 | Ethyl | Increased A3 receptor affinity |
| 7 | Methyl | Enhanced cytotoxicity in cancer cells |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
